7H-Pyrrolo[2,3-h]quinazolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7H-pyrrolo[2,3-h]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-10-13-5-6-1-2-8-7(3-4-12-8)9(6)14-10/h1-5,12H,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRMHAIXFSDMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C3=NC(=NC=C31)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738610 | |
| Record name | 7H-Pyrrolo[2,3-h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827607-96-5 | |
| Record name | 7H-Pyrrolo[2,3-h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7h Pyrrolo 2,3 H Quinazolin 2 Amine and Its Derivatives
Classical Synthetic Approaches to the Pyrroloquinazoline Core Structure
The foundational methods for constructing the pyrroloquinazoline ring system often involve multi-step sequences starting from appropriately substituted pyrimidine (B1678525) or pyrrole (B145914) precursors. A common strategy involves the construction of the quinazoline (B50416) portion onto a pre-existing pyrrole ring or vice versa. For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been synthesized starting from 6-chloro-7-deazapurine, which is then subjected to reactions to build the desired fused ring system. nih.govnih.gov These classical approaches, while effective, can sometimes be lengthy and may require harsh reaction conditions.
Another established route involves the condensation of a suitably functionalized aminopyrrole with a derivative of anthranilic acid or a related species to form the pyrimidine ring of the quinazoline system. These methods have been instrumental in the initial exploration of the chemical space around pyrroloquinazolines and have laid the groundwork for the development of more modern and efficient synthetic protocols.
Contemporary Strategies in Pyrroloquinazoline Synthesis
Modern synthetic chemistry has introduced a variety of innovative techniques to streamline the synthesis of complex heterocyclic systems like pyrroloquinazolines. These methods often offer advantages in terms of efficiency, diversity, and environmental impact.
Multi-Component Reactions for the Construction of Diverse Pyrroloquinazoline Scaffolds
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.orgfrontiersin.org This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. frontiersin.orgrsc.org While specific MCRs for the direct synthesis of 7H-pyrrolo[2,3-h]quinazolin-2-amine are not extensively detailed in the provided results, the principles of MCRs are widely applied to the synthesis of related heterocyclic systems. frontiersin.orglew.ro For example, a three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been reported, showcasing the potential of MCRs in constructing fused nitrogen-containing heterocycles. lew.ro This strategy often involves the in-situ generation of reactive intermediates that then undergo a cascade of reactions to form the final product. organic-chemistry.org
Metal-Catalyzed Reactions in Pyrroloquinazoline Synthesis (e.g., Copper-Catalyzed Cyclization, Sonogashira Reaction)
Metal-catalyzed cross-coupling and cyclization reactions have revolutionized the synthesis of heterocyclic compounds. Copper-catalyzed reactions, in particular, have been employed for the C(sp3)-H functionalization of azaarenes, which can be applied to the synthesis of pyrrolo-fused quinazolines. nih.gov For instance, the copper-acetate-catalyzed reaction of 4-methylquinazolines with β-nitrostyrenes leads to the formation of pyrrolo[1,2-c]quinazolines in moderate to good yields. nih.gov This highlights the potential for copper catalysis in forming the pyrrole ring onto a pre-existing quinazoline core.
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is another powerful tool that could be conceptually applied to the synthesis of the pyrroloquinazoline skeleton. This reaction would be useful for creating key carbon-carbon bonds necessary for the annulation of the pyrrole ring.
Microwave-Assisted Synthetic Protocols for Pyrroloquinazoline Derivatives
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. youtube.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those related to the pyrroloquinazoline framework. lew.ronih.govnih.gov For instance, a one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been developed, which significantly shortens the reaction time and simplifies the operational procedure. lew.ro The use of microwave irradiation can facilitate reactions that are sluggish under conventional heating, making it a valuable tool for the efficient construction of complex heterocyclic systems. eurekaselect.com
Regioselective Functionalization and Derivatization Strategies for this compound
Once the core pyrroloquinazoline scaffold is assembled, further diversification often involves the regioselective functionalization of the ring system. This is crucial for exploring the structure-activity relationships (SAR) of these compounds for various biological targets.
Site-Specific Acylation of Nitrogen Atoms within the Pyrroloquinazoline Ring System
The this compound scaffold possesses multiple nitrogen atoms that can potentially undergo acylation. Achieving regioselectivity in these reactions is a key challenge. Research on the closely related 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine has demonstrated that selective acylation at the N1, N3, and N7 positions is possible by carefully choosing the reaction conditions and protecting groups. nih.govnih.gov
For example, treatment of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine with sodium hydride followed by an acylating agent can lead to selective N-acylation. nih.gov It was found that N3-acylated compounds were generally more potent in certain biological assays than N1-acylated compounds, while N7-acylation often led to a decrease in solubility. nih.govnih.gov These findings underscore the importance of regioselective functionalization in tuning the properties of pyrroloquinazoline derivatives.
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| N1-Acetylation | Ac₂O, NaH, DMF | N¹-acetyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | 24% | nih.gov |
| N³,N⁷-Bisacetylation | NaH, Ac₂O on N³-acetylated precursor | N³,N⁷-bisacetyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | 81% | nih.gov |
| N¹,N³,N⁷-Triacetylation | Ac₂O, 100 °C, 2 h | N¹,N³,N⁷-triacetyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | 71% | nih.gov |
This table is based on data for the related compound 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine and illustrates the principles of regioselective acylation that can be applied to the target compound.
Introduction of Diverse Substituents on the Pyrroloquinazoline Framework
The functionalization of the 7H-pyrrolo[2,3-h]quinazoline core is crucial for modulating its physicochemical properties and biological activity. Various synthetic strategies have been developed to introduce a wide array of substituents at different positions of the pyrroloquinazoline scaffold and related heterocyclic systems. These methodologies allow for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.
Key approaches to diversification include direct C-H functionalization, substitution at existing functional groups, and the use of pre-functionalized building blocks in the initial synthesis. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for forging new carbon-carbon and carbon-heteroatom bonds on the quinazolinone skeleton. rsc.org This includes methods for arylation, amination, alkylation, alkenylation, alkynylation, and halogenation. rsc.org
For instance, in the related 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine system, which shares a similar tricyclic core, regioselective mono-N-acylation has been successfully achieved. nih.gov This method allows for the specific introduction of acyl groups at the N¹, N³, and N⁷ positions, demonstrating that the different nitrogen atoms within the scaffold possess distinct reactivity that can be exploited for selective functionalization. nih.gov The structure-activity relationship results from this study indicated that N³-acylated compounds were generally more potent in anti-breast cancer assays than their N¹-acylated counterparts. nih.gov
Furthermore, synthetic routes for other isomers, such as 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, have shown that substituents can be readily introduced on the phenyl ring of the quinazolinone moiety. nih.gov For example, the presence of phenyl, 4-methoxyphenyl, or 4-halogenophenyl groups at various positions has been explored to evaluate their impact on biological activity. nih.gov In many cases, the synthesis of these substituted analogs begins with appropriately functionalized precursors, such as substituted 2-aminobenzamides or other building blocks, which are then cyclized to form the desired heterocyclic framework. nih.govmdpi.com
The following table summarizes various methods used to introduce substituents on quinazoline and pyrroloquinazoline-like frameworks, which are applicable for the derivatization of this compound.
| Method |
Sustainable and Green Chemistry Aspects in Pyrroloquinazoline Synthesis
In recent years, the principles of green and sustainable chemistry have become increasingly important in the synthesis of complex heterocyclic compounds like pyrroloquinazolines. bohrium.comnih.gov The focus has shifted towards developing methodologies that are more environmentally benign, reduce waste, and are more efficient in terms of atoms, steps, and energy. deepdyve.com
Key green strategies applied to the synthesis of quinazoline and its fused derivatives include:
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. frontiersin.org This technique has been successfully used in various quinazoline syntheses, including the Niementowski reaction. frontiersin.org
Solvent-Free Reactions: Performing reactions without a solvent, or using greener solvents like water or ethanol, minimizes the use of volatile and often toxic organic solvents. bohrium.comfrontiersin.org Solvent-free conditions have been reported for the synthesis of quinazolino[4,3-b]quinazolin-8-ones under microwave irradiation. frontiersin.org
Use of Heterogeneous Catalysts: Solid-supported catalysts, such as Amberlyst® 15, offer significant advantages as they can be easily separated from the reaction mixture and potentially recycled and reused, reducing waste and cost. mdpi.com
Mechanochemistry: This technique involves using mechanical force (e.g., ball milling) to induce chemical reactions. A mechanochemical, one-pot cascade reaction has been developed for a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative, reducing the reaction time from 24 hours to just 3 hours. mdpi.com
Catalytic Dehydrogenative Coupling: Efficient catalytic systems, such as those based on ruthenium, can construct the quinazoline ring via dehydrogenative coupling reactions. acs.org These methods are highly atom-economical as they avoid the use of stoichiometric, and often toxic, reagents and produce minimal byproducts. acs.org
The following table highlights some green chemistry approaches relevant to the synthesis of the pyrroloquinazoline framework.
| Green Chemistry Approach |
By integrating these sustainable practices, the synthesis of this compound and its derivatives can be made more efficient and environmentally responsible, aligning with the modern demands of pharmaceutical and chemical research. deepdyve.com
Biological Activity Spectrum and Preclinical Evaluation of 7h Pyrrolo 2,3 H Quinazolin 2 Amine Derivatives
Antineoplastic and Antiproliferative Activities
The anticancer potential of 7H-pyrrolo[2,3-h]quinazolin-2-amine derivatives and related compounds has been extensively demonstrated through both in vitro and in vivo studies. These compounds exhibit significant cytotoxic effects against a broad panel of human cancer cell lines and have shown promising antitumor efficacy in preclinical animal models.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
Derivatives of the pyrrolo-quinazoline and pyrrolo-pyrimidine scaffolds have demonstrated potent cytotoxic and antiproliferative activities against a diverse array of human cancer cell lines. The efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Studies have shown that these derivatives are active against lung (A549), breast (MCF-7, MDA-MB-468), liver (HepG2), and prostate (PC-3) cancer cells. nih.gov For instance, certain novel pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties displayed strong cytotoxic activity against A549, PC3, and MCF-7 cells, with one derivative showing an IC50 value of 4.55 µM against the A549 lung cancer cell line. nih.gov Another compound, 7f, a mono-N-acylated derivative of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, was found to be eight times more potent than its parent compound in MDA-MB-468 breast cancer cells. elsevierpure.com Furthermore, fused pyrrolo-quinazolinone derivatives have shown significant cytotoxicity against the PC3 prostate cancer cell line, particularly after 48 hours of exposure. nih.gov
The table below summarizes the reported in vitro cytotoxic activities of various derivatives against selected human cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 | Lung | 4.55 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 | Breast | 1.66 | nih.gov |
| Pyrrolo[2,3-h]quinazoline derivative | MCF-7 | Breast | Lower than Doxorubicin | |
| Pyrrolo[2,3-h]quinazoline derivative | HepG2 | Liver | Lower than Doxorubicin | |
| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC-3 | Prostate | 0.19 | nih.gov |
| Fused Pyrrolo-quinazolinone (Q3, Q4) | PC-3 | Prostate | Active at 10-100 µM | nih.gov |
| 7H-Pyrrolo[3,2-f]quinazoline derivative (7f) | MDA-MB-468 | Breast | 8-fold more potent than parent compound | elsevierpure.com |
Preclinical In Vivo Antitumor Efficacy (non-human models)
The promising in vitro results have been substantiated by preclinical in vivo studies in non-human models, which have demonstrated the significant antitumor efficacy of these compounds.
One study evaluated quinazoline (B50416) analogues in Swiss albino mice bearing either Ehrlich ascites carcinoma (EAC) or Dalton's ascites lymphoma (DLA). nih.gov A specific derivative, Compound 21, was found to enhance the mean survival time of mice with EAC. nih.gov In the DLA model, another derivative, Compound 12, significantly reduced both tumor volume and weight. nih.gov
In xenograft models, which involve implanting human cancer cells into immunodeficient mice, derivatives have also shown strong performance. A selective dual c-Met/Axl inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidin scaffold, compound 22a, exhibited remarkable tumor growth inhibition (TGI) in mice. nih.gov At a low dose, it achieved TGI rates of 98.2% in an MKN-45 gastric cancer model and 87.2% in an HCT116 colon cancer model. nih.gov Additionally, a pyrrolo[2,3-d]pyrimidine derivative (2g) targeting CDK9 displayed a moderate tumor inhibition effect in an AsPC-1 pancreatic cancer derived xenograft mouse model. nih.gov
| Compound Class | Animal Model | Cancer Model | Key Findings | Reference |
| Quinazoline derivative (Compound 21) | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | Enhanced mean survival time | nih.gov |
| Quinazoline derivative (Compound 12) | Swiss albino mice | Dalton's Ascites Lymphoma (DLA) | Significant reduction in tumor volume and weight | nih.gov |
| 7H-Pyrrolo[2,3-d]pyrimidin derivative (22a) | Xenograft mice | MKN-45 (Gastric) | 98.2% Tumor Growth Inhibition (TGI) | nih.gov |
| 7H-Pyrrolo[2,3-d]pyrimidin derivative (22a) | Xenograft mice | HCT116 (Colon) | 87.2% Tumor Growth Inhibition (TGI) | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (2g) | Xenograft mice | AsPC-1 (Pancreatic) | Moderate tumor inhibition | nih.gov |
Enzyme and Receptor Modulatory Activities
The primary mechanism behind the antineoplastic effects of this compound derivatives is their ability to modulate the activity of protein kinases. These enzymes are crucial regulators of cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
Kinase Inhibition Profiles
Derivatives of this scaffold have been identified as potent inhibitors of both tyrosine kinases and serine/threonine kinases, often targeting multiple kinases simultaneously.
Tyrosine kinases such as c-Met, VEGFR-2, and EGFR are frequently overexpressed or mutated in various tumors, driving angiogenesis and metastasis. The pyrrolo-quinazoline and pyrrolo-pyrimidine cores serve as effective hinge-binding motifs for a range of tyrosine kinase inhibitors. snv63.ru
c-Met and VEGFR-2: Several derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, two key kinases in tumor angiogenesis. semanticscholar.org A novel 7H-pyrrolo[2,3-d]pyrimidin derivative, compound 22a, was identified as a highly potent and selective type II inhibitor of c-Met and Axl kinases, with IC50 values of 1 nM and 10 nM, respectively. nih.gov
Flt-3: FMS-like tyrosine kinase 3 (Flt-3) is a critical target in acute myeloid leukemia (AML). nih.gov Novel pyrrolo[2,3-d]pyrimidines have been synthesized that exhibit potent dual inhibition of Flt-3-ITD (an oncogenic mutant form) and HCK (Hematopoietic Cell Kinase). nih.gov
EGFR: The epidermal growth factor receptor (EGFR) is a well-established target in non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potent EGFR inhibitors, showing activity against various EGFR-mutant NSCLC cell lines. sci-hub.box
Itk: Interleukin-2-inducible T-cell kinase (Itk) is a member of the Tec family of kinases and a target for T-cell malignancies and inflammatory diseases. A series of covalent Itk inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been developed, with an optimized compound showing high potency and selectivity against Itk. researchgate.net
The table below summarizes the inhibitory activities against various tyrosine kinases.
| Target Kinase(s) | Compound Class | IC50 / Activity | Reference |
| c-Met, Axl | 7H-Pyrrolo[2,3-d]pyrimidin derivative (22a) | 1 nM (c-Met), 10 nM (Axl) | nih.gov |
| VEGFR-2, EGFR, Her2 | Halogenated Pyrrolo[2,3-d]pyrimidine (5k) | 40-204 nM range | nih.gov |
| Flt-3-ITD, HCK | Pyrrolo[2,3-d]pyrimidine derivative (31) | Potent dual inhibition | nih.gov |
| EGFR | Pyrrolo[2,3-d]pyrimidine derivative | Potent inhibition in EGFR-mutant cells | sci-hub.box |
| Itk | 7H-Pyrrolo[2,3-d]pyrimidine derivative (9) | Potent and selective covalent inhibition | researchgate.net |
In addition to tyrosine kinases, these scaffolds have been successfully utilized to target serine/threonine kinases, particularly the cyclin-dependent kinases (CDKs) that regulate the cell cycle.
CDK4/9: A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were developed as CDK inhibitors for pancreatic cancer therapy. nih.gov Most of these compounds demonstrated strong inhibitory activity against CDK9, a key regulator of transcription. The most potent compound, 2g, was found to inhibit cancer cell proliferation by blocking the phosphorylation of the Retinoblastoma protein (Rb) and inducing apoptosis through the downregulation of CDK9 downstream targets. nih.gov While CDK9 was the primary target, some compounds were also evaluated against a panel including CDK4. nih.gov Other related scaffolds have also shown inhibitory activity against CDK2. nih.govpdbj.org
| Target Kinase | Compound Class | IC50 / Activity | Reference |
| CDK9 | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | Strong inhibitory activity | nih.gov |
| CDK2 | Halogenated Pyrrolo[2,3-d]pyrimidine (5k) | IC50 in the nanomolar range | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Derivatives of the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline scaffold have been identified as a new class of potent dihydrofolate reductase (DHFR) inhibitors. nih.govfigshare.com DHFR is a critical enzyme in folate metabolism, essential for the synthesis of purines and thymidylate, which are vital for cell growth and proliferation in both prokaryotic and eukaryotic cells. nih.gov The development of novel DHFR inhibitors is a key strategy in the fight against bacterial infections and cancer. nih.gov
A series of 7,8-dialkylpyrrolo[3,2-f]quinazolines were designed to be compact and potent inhibitors of DHFR. nih.gov These compounds demonstrated remarkable inhibitory activity against both fungal and human DHFR, with Ki values reaching as low as 7.1 and 0.1 pM, respectively. nih.gov This high affinity translates to significant activity against Candida albicans and various tumor cell lines. nih.gov Notably, these pyrroloquinazoline derivatives were not susceptible to P-glycoprotein-mediated multidrug resistance, a common challenge with other lipophilic DHFR inhibitors. nih.gov
One particular compound, 6r, from a series of 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivatives, showed therapeutic efficacy in mouse models of systemic and thigh infections caused by methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300. nih.gov Furthermore, a methyl-modified derivative, compound 8a, exhibited strong efficacy in a murine breast cancer model, surpassing the effects of taxol. nih.gov Another study identified compounds 28, 30, and 31 as the most active DHFR inhibitors in a series of new 4(3H)-quinazolinone analogs, with IC50 values of 0.5, 0.4, and 0.4 microM, respectively. nih.gov
| Compound | Target | Activity (Ki/IC50) | Reference |
|---|---|---|---|
| 7,8-dialkylpyrrolo[3,2-f]quinazolines | Fungal DHFR | 7.1 pM (Ki) | nih.gov |
| 7,8-dialkylpyrrolo[3,2-f]quinazolines | Human DHFR | 0.1 pM (Ki) | nih.gov |
| Compound 6r | MRSA DHFR | Therapeutic effects in vivo | nih.gov |
| Compound 8a | Human DHFR (Breast Cancer) | Strong efficacy in vivo | nih.gov |
| Compound 28 | Mammalian DHFR | 0.5 µM (IC50) | nih.gov |
| Compound 30 | Mammalian DHFR | 0.4 µM (IC50) | nih.gov |
| Compound 31 | Mammalian DHFR | 0.4 µM (IC50) | nih.gov |
Modulation of Other Key Biological Targets
Beyond DHFR, derivatives of the pyrrolo[2,3-h]quinazoline scaffold have been investigated for their ability to modulate other significant biological targets. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling. nih.gov One compound, 28a, demonstrated excellent potency with an IC50 of 3.0 nM against the BTK enzyme and showed efficacy in a collagen-induced arthritis model in vivo. nih.gov
In the realm of antiviral research, pyrrolo[1,2-a]quinazolinone derivatives have been identified as potential anti-enterovirus agents. documentsdelivered.com Compound B5 from this series exhibited potent activity against Enterovirus 71 (EV71) with an EC50 value of 14.8 ± 2.18 μM. documentsdelivered.com Mechanistic studies suggest that this compound may inhibit the virus by inserting into the substrate-binding pocket of the EV71 3Cpro, a viral protease essential for replication. documentsdelivered.com
Antimicrobial Activities
Antibacterial Spectrum and Efficacy
The antibacterial properties of quinazoline derivatives are well-documented, with activity observed against a range of bacteria, particularly Gram-positive strains. nih.gov The mechanism of action often involves interaction with the bacterial cell wall and DNA. nih.gov A new class of DHFR inhibitors based on the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline structure has shown promising results against bacterial infections. nih.gov Specifically, compound 6r demonstrated therapeutic effects in mouse models of infections caused by MRSA. nih.gov
Another study focused on quinazolinone-based derivatives as DHFR inhibitors and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Compound 3d showed the highest inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) with an IC50 of 0.769 ± 0.04 μM, while compound 3e was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR (EcDHFR) with an IC50 of 0.158 ± 0.01 μM. nih.govresearchgate.net Additionally, novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives exhibited good inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.gov
| Compound Class/Derivative | Bacterial Strain | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Compound 6r | MRSA ATCC 43300 | Therapeutic effects in vivo | nih.gov |
| Compound 3d | S. aureus DHFR (SaDHFR) | 0.769 ± 0.04 µM (IC50) | nih.govresearchgate.net |
| Compound 3e | E. coli DHFR (EcDHFR) | 0.158 ± 0.01 µM (IC50) | nih.govresearchgate.net |
| Fluoroquinolone derivatives | MRSE | 0.25–4 µg/mL (MIC) | nih.gov |
| Fluoroquinolone derivatives | S. pneumoniae | 0.25–1 µg/mL (MIC) | nih.gov |
Antifungal Properties
Certain pyrroloquinazoline derivatives have demonstrated significant antifungal activity. A series of 7,8-dialkylpyrrolo[3,2-f]quinazolines were potent inhibitors of fungal DHFR and were highly active against Candida albicans. nih.gov These compounds also showed in vivo activity against Pneumocystis carinii and C. albicans. nih.govacs.org
Furthermore, furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have been synthesized and tested for their in vitro antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans. nih.gov Many of these compounds showed good antifungal activity, completely inhibiting the growth of all tested Candida and Aspergillus species at a minimum inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov
Antiviral Efficacy
The antiviral potential of pyrrolo[2,3-h]quinazoline derivatives has been explored against several viruses. A series of quinazolinone derivatives based on the natural pyrrolo[1,2-a]quinazolinone scaffold were identified as potential anti-enterovirus agents. documentsdelivered.com Compound B9 from this series showed potent anti-Coxsackievirus B3 (CVB3) activity with an EC50 of 17.4 ± 3.62 μM, while compound B5 was effective against Enterovirus 71 (EV71) with an EC50 of 14.8 ± 2.18 μM. documentsdelivered.com The antiviral mechanism of compound B5 is believed to involve blocking the post-attachment stage of viral infection. documentsdelivered.com
In another study, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs were identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). mdpi.com Additionally, some quinazoline and pyrrolo[3,2-d]pyrimidine derivatives have been designed as Toll-like receptor 7 (TLR7) agonists, demonstrating exceptional antiviral activity in vitro and in vivo. nih.gov
Anti-Inflammatory and Immunomodulatory Effects
Quinazoline derivatives have been shown to possess anti-inflammatory properties. A study on 4-amino quinazoline derivatives revealed that several compounds exhibited dose-dependent inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) release in macrophages. nih.gov Two compounds, 6m and 6q, were particularly effective in alleviating lung histopathological changes and inflammatory cell infiltration in a rat model of LPS-induced acute lung injury. nih.gov
Furthermore, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives designed as reversible BTK inhibitors showed anti-arthritic effects in a collagen-induced arthritis (CIA) model in vivo. nih.gov Compound 28a from this series significantly reduced joint damage and cellular infiltration. nih.gov Another study investigating a quinoline (B57606) derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, demonstrated its ability to reduce inflammatory infiltration and congestion in lung tissue in a methotrexate-induced inflammation model. nih.gov
| Compound Class/Derivative | Model | Effect | Reference |
|---|---|---|---|
| 4-amino quinazoline derivatives (6m, 6q) | LPS-induced acute lung injury in rats | Alleviated lung histopathology, reduced inflammatory cell infiltration and cytokine expression. | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine derivative (28a) | Collagen-induced arthritis in vivo | Reduced joint damage and cellular infiltration. | nih.gov |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation in mice | Minimal inflammatory infiltration and congestion in lung tissue. | nih.gov |
Antiparasitic Activities (e.g., Antimalarial Activity against Plasmodium falciparum)
Derivatives of the pyrroloquinazoline scaffold have demonstrated significant potential as antiparasitic agents, particularly in the fight against malaria. Research has highlighted the potent antimalarial properties of various analogues, focusing on their efficacy against Plasmodium falciparum, the deadliest species of malaria parasite.
One of the most potent antimalarial agents reported from the pyrroloquinazolinediamine (PQZ) class is the compound WR227825. nih.gov This derivative displayed remarkable in vitro efficacy against P. falciparum, with a 50% inhibitory concentration (IC₅₀) of approximately 0.01 ng/mL. nih.govmiami.educapes.gov.br In rodent models, it was also highly effective against Plasmodium berghei. nih.gov However, the high potency of WR227825 was accompanied by significant host toxicity. nih.gov
To develop compounds with an improved therapeutic index, a series of carbamate, carboxamide, and alkylamine derivatives of WR227825 were synthesized. nih.govmiami.edu New acetamide (B32628) and imide derivatives showed potent inhibition of cell growth against four different clones of P. falciparum (D-6, RCS, W-2, and TM91C235), with IC₅₀ values around 0.01 ng/mL. nih.govmiami.educapes.gov.br Among these, the tetra-acetamide derivative, compound 3a, was particularly effective, curing monkeys infected with a highly resistant strain of Plasmodium vivax at doses of 1 and 3 mg/kg. nih.govmiami.edu The bis-ethylcarbamate derivative, compound 2a, also showed high potency against P. berghei and various Plasmodium species in monkeys. nih.govmiami.edu These findings indicated that the new derivatives retained or even improved the antimalarial efficacy of the parent compound while being less toxic to the animal models used in testing. nih.govmiami.edu
In a different strategic approach, researchers have designed 7H-pyrrolo[2,3-d]pyrimidines, a related heterocyclic system, to act as inhibitors of P. falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for the parasite's life cycle. malariaworld.orgnih.gov Several of these compounds exhibited moderate antiplasmodial activity in vitro, with IC₅₀ values in the low micromolar range. malariaworld.org Specifically, compounds 2b, 2f, and 2g showed promising inhibitory activity against PfCDPK4, with IC₅₀ values ranging from 0.210 to 0.530 μM. malariaworld.orgnih.gov
| Compound | Target Organism/Enzyme | Activity Metric | Result | Source |
|---|---|---|---|---|
| WR227825 | Plasmodium falciparum | IC₅₀ | ~0.01 ng/mL | nih.govmiami.educapes.gov.br |
| Acetamide/Imide Derivatives | Plasmodium falciparum (4 clones) | IC₅₀ | ~0.01 ng/mL | nih.govmiami.educapes.gov.br |
| Tetra-acetamide (3a) | Plasmodium vivax (in monkeys) | Curative Dose | 1 and 3 mg/kg | nih.govmiami.edu |
| Compound 2b | PfCDPK4 | IC₅₀ | 0.210 - 0.530 µM | malariaworld.orgnih.gov |
| Compound 2f | PfCDPK4 | IC₅₀ | 0.210 - 0.530 µM | malariaworld.orgnih.gov |
| Compound 2g | PfCDPK4 | IC₅₀ | 0.210 - 0.530 µM | malariaworld.orgnih.gov |
Central Nervous System (CNS) Activities (e.g., Anticonvulsant Properties, PDE-9 Inhibition, Receptor Ligand Interactions)
Derivatives based on quinazoline and related heterocyclic scaffolds have been investigated for a variety of effects on the central nervous system, targeting conditions like neurodegenerative diseases and epilepsy.
Phosphodiesterase-9 (PDE9) Inhibition: PDE9 has emerged as a significant therapeutic target for neurodegenerative conditions such as Alzheimer's disease. researchgate.netnih.gov Researchers have designed and synthesized a series of pyrazolopyrimidinone (B8486647) derivatives, which are structurally related to the pyrroloquinazoline core, that act as potent PDE9 inhibitors. researchgate.netnih.gov By combining a known PDE9 inhibitor scaffold with the antioxidant melatonin, novel multi-target-directed ligands were created. researchgate.netnih.gov Notably, compounds 17b and 17d from this series demonstrated potent PDE9 inhibition with IC₅₀ values of 91 nM and 89 nM, respectively. nih.gov Further studies have shown that PDE9 inhibition can stimulate mitochondrial activity and augment fat oxidation, which may have broader implications for metabolic and age-related diseases. nih.gov
Receptor Ligand Interactions: In the context of Alzheimer's disease, cholinesterase inhibitors are a primary therapeutic strategy. Novel 7-phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones have been synthesized and evaluated for their ability to inhibit this enzyme class. mdpi.com The derivative 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one was identified as the most potent inhibitor from its series, with an IC₅₀ value of 6.084 µM. mdpi.com Molecular dynamics simulations have provided insights into how this lead compound interacts with the enzyme, suggesting its potential for further development. mdpi.com
Anticonvulsant Properties: The quinazolinone skeleton is a feature of several CNS-active compounds, including some with anticonvulsant properties. nih.govamazonaws.com For instance, Afloqualone is a quinazolinone derivative known for its muscle relaxant and anticonvulsant activity. nih.gov While the broader class of quinazolines is recognized for potential anticonvulsant effects, specific preclinical evaluations of this compound derivatives in this area are less extensively documented in recent literature. amazonaws.com
| Compound | Target | Activity Metric | Result | Source |
|---|---|---|---|---|
| Compound 17b | PDE9 | IC₅₀ | 91 nM | nih.gov |
| Compound 17d | PDE9 | IC₅₀ | 89 nM | nih.gov |
| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | IC₅₀ | 6.084 µM | mdpi.com |
Antioxidant Properties
Oxidative stress is a key pathological factor in numerous diseases, prompting the evaluation of new compounds for antioxidant potential. Derivatives of quinazoline and related heterocycles have shown promise in this area.
A study focused on creating dual-function molecules for Alzheimer's disease led to the development of PDE9 inhibitors with built-in antioxidant capabilities. nih.gov By integrating an antioxidant pharmacophore inspired by melatonin, researchers successfully synthesized pyrazolopyrimidinone derivatives with significant antioxidant activity. nih.gov The antioxidant potential was quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay. Compounds 17b and 17d, which were potent PDE9 inhibitors, also exhibited good antioxidant activities with ORAC values of 2.00 and 2.60 Trolox equivalents, respectively. nih.gov
Other related heterocyclic systems have also been evaluated. A series of 2-pentylquinazolin-4(3H)-one and -thione derivatives were assessed for their antioxidant activity using both ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.govresearchgate.net The results indicated that converting a quinazolin-4(3H)-one to its corresponding quinazolin-4(3H)-thione could enhance antioxidant potency. nih.gov Furthermore, studies on pyrrolo[2,3-b]quinoxaline derivatives identified ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) as a promising radical scavenger, particularly effective against hydroxyl radicals in nonpolar environments. rsc.org
| Compound | Assay | Result | Source |
|---|---|---|---|
| Compound 17b | ORAC | 2.00 (Trolox Equivalents) | nih.gov |
| Compound 17d | ORAC | 2.60 (Trolox Equivalents) | nih.gov |
| Quinazolin-4(3H)-thione derivatives (e.g., 6 and 14) | ABTS/DPPH | Showed excellent potencies | nih.govresearchgate.net |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | DPPH / HO˙ scavenging | Demonstrated greatest potential as a radical scavenger | rsc.org |
Mechanistic Insights into the Biological Actions of 7h Pyrrolo 2,3 H Quinazolin 2 Amine Derivatives
Molecular Mechanisms of Cellular Inhibition
Derivatives of the pyrrolo-quinazoline framework employ multifaceted strategies to halt cancer cell proliferation, primarily by activating intrinsic cell death programs and modulating the cell division cycle. These mechanisms ensure the targeted elimination of aberrant cells.
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a primary goal of many anticancer therapies. jofamericanscience.org Derivatives based on the related 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to be potent inducers of apoptosis through the activation of multiple signaling cascades. nih.govnih.gov
One of the principal mechanisms involves the activation of the caspase cascade. jofamericanscience.org Studies on a 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) in gastric cancer cells demonstrated a concentration-dependent increase in the activity of initiator caspases-8 and -9, as well as the executioner caspase-3. nih.gov Caspase-8 activation is a hallmark of the extrinsic apoptosis pathway, while caspase-9 activation signifies the involvement of the intrinsic, or mitochondrial, pathway. Both pathways converge on the activation of caspase-3, which then cleaves critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. nih.gov The cleavage of PARP was also observed upon treatment with 7-HPPD, confirming the execution of the apoptotic program. nih.gov
Further supporting the role of the intrinsic pathway, another study on a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative, compound 5k, revealed its ability to modulate the Bcl-2 family of proteins. nih.gov This compound caused an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9.
Additionally, some derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov Elevated intracellular ROS levels can act as a stimulant for apoptosis by causing oxidative damage to cellular components, including DNA, and by activating stress-related signaling pathways that feed into the apoptotic cascade. nih.gov
Table 1: Apoptotic Markers Modulated by Pyrrolo-pyrimidine Derivatives
| Derivative Type | Modulated Protein/Pathway | Observed Effect | Cell Line |
|---|---|---|---|
| 7-H-pyrrolo[2,3-d]pyrimidine (7-HPPD) | Caspase-8, Caspase-9, Caspase-3 | Increased activation | MKN28, MKN74 |
| 7-H-pyrrolo[2,3-d]pyrimidine (7-HPPD) | Cleaved PARP | Increased levels | MKN28, MKN74 |
| 7-H-pyrrolo[2,3-d]pyrimidine (7-HPPD) | Reactive Oxygen Species (ROS) | Increased production | MKN28, MKN74 |
| Halogenated benzohydrazide (5k) | Caspase-3, Bax | Increased expression | HepG2 |
| Halogenated benzohydrazide (5k) | Bcl-2 | Decreased activity | HepG2 |
In addition to inducing apoptosis, pyrrolo-quinazoline analogues can inhibit tumor growth by halting the cell division cycle. This prevents cancer cells from replicating and allows time for DNA repair mechanisms or apoptosis to be initiated.
Mechanistic investigations into certain (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have confirmed their ability to induce cell cycle arrest. nih.gov Similarly, studies on structurally related lH-pyrazolo[3,4-b]quinolin-3-amine derivatives showed that the lead compound, QTZ05, caused an arrest in the sub-G1 phase of the cell cycle in colon cancer cells. nih.govresearchgate.net An accumulation of cells in the sub-G1 phase is often indicative of apoptotic cell death, as it represents cells with fragmented DNA. nih.gov Other related heterocyclic compounds, such as certain chalcone derivatives, have been shown to arrest the cell cycle at the G2/M checkpoint. mdpi.com This arrest is typically associated with the modulation of key regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins, such as Cyclin B1 and CDK1/CDC2, which govern the G2 to M phase transition. mdpi.com
Molecular Interactions with Pharmacological Targets
The therapeutic efficacy of 7H-pyrrolo[2,3-h]quinazolin-2-amine derivatives and their analogues is rooted in their precise interactions with specific biological targets, most notably protein kinases. These interactions are predominantly competitive with adenosine triphosphate (ATP), blocking the kinase's catalytic function and disrupting downstream signaling.
Molecular modeling and dynamics simulations have provided significant insights into how these compounds bind to the ATP-binding pocket of various kinases. The pyrrolo-pyrimidine core serves as a versatile scaffold that mimics the purine ring of ATP, enabling it to anchor within the active site. nih.govnih.gov
A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. Molecular dynamics studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) revealed that all investigated inhibitors formed double hydrogen bonds with the backbone of Leu398 in the hinge region. nih.gov This interaction is a primary determinant of their inhibitory capacity. nih.gov
Beyond the hinge region, substituents on the pyrrolo-pyrimidine scaffold form additional interactions that enhance binding affinity and confer selectivity. In the case of PAK4 inhibitors, further hydrogen bonds were observed with charged residues such as Glu396 and Asp444. nih.gov Docking studies of a pyrrolo[2,3-d]pyrimidine derivative (compound 5k) in the active site of the Epidermal Growth Factor Receptor (EGFR) showed that the nitrogen of the pyrrole (B145914) ring forms a key hydrogen bond with the side chain of Met769. nih.gov This interaction is also observed with the established EGFR inhibitor erlotinib. nih.gov The binding of this derivative was further stabilized by extensive hydrophobic interactions with surrounding residues, including Leu694, Val702, Ala719, Lys721, and Leu773. nih.gov
Similarly, when designing inhibitors for Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), the pyrrolo[2,3-d]pyrimidine core was modeled to form hydrogen bonds with key active site residues Asp148 and Tyr150. nih.gov These detailed interaction maps are invaluable for guiding the structure-based design of next-generation inhibitors with improved potency and selectivity.
Table 2: Key Molecular Interactions of Pyrrolo-pyrimidine Derivatives with Kinase Targets
| Target Kinase | Derivative Type | Interacting Residues | Type of Interaction |
|---|---|---|---|
| PAK4 | 7H-pyrrolo[2,3-d]pyrimidine | Leu398 (Hinge) | Hydrogen Bonds |
| PAK4 | 7H-pyrrolo[2,3-d]pyrimidine | Glu396, Asp444 | Hydrogen Bonds |
| EGFR | Halogenated benzohydrazide (5k) | Met769 | Hydrogen Bond |
| EGFR | Halogenated benzohydrazide (5k) | Leu694, Val702, Ala719, Lys721, Leu773 | Hydrophobic Interactions |
| PfCDPKs | 7H-pyrrolo[2,3-d]pyrimidine-4-amine | Asp148, Tyr150 | Hydrogen Bonds |
The predominant mechanism of action for pyrrolo-pyrimidine derivatives as kinase inhibitors is orthosteric, ATP-competitive inhibition. nih.gov This involves direct binding to the highly conserved ATP pocket. However, the concept of allosteric modulation, where a ligand binds to a site topographically distinct from the primary active site to modulate receptor activity, is an increasingly important area of drug discovery.
While the majority of research on pyrrolo-pyrimidine compounds points to an ATP-competitive binding mode, some related quinazoline-based scaffolds have been investigated as allosteric modulators for other target classes. For instance, derivatives of pyrazolo[1,5-a]quinazoline have been identified as positive allosteric modulators of the GABAA receptor. mdpi.com This indicates that the broader quinazoline (B50416) framework possesses the structural versatility to engage allosteric sites. Nevertheless, for the inhibition of protein kinases by 7H-pyrrolo[2,3-d]pyrimidine derivatives, the existing literature strongly supports an orthosteric binding mechanism within the ATP site rather than an allosteric one. nih.gov
Structure Activity Relationship Sar Studies and Lead Optimization for Pyrroloquinazoline Derivatives
Impact of Substituent Variations on Biological Potency and Selectivity
The potency and selectivity of pyrroloquinazoline derivatives can be dramatically altered by the addition or modification of chemical groups, known as substituents, at various positions on the core structure. Research into a related class of compounds, 7H-pyrrolo[2,3-d]pyrimidines, which share a similar bicyclic core, has shown that differences in substituents can lead to a thousand-fold or greater variance in inhibitory capacity against certain enzymes. nih.gov
For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold, specific substitutions were key to achieving high potency and selectivity. nih.gov One derivative, compound 28a , demonstrated an IC₅₀ value of 3.0 nM against the BTK enzyme, showcasing excellent potency. nih.gov This high level of activity was attributed to its specific substitution pattern, which also conferred good kinase selectivity. nih.gov
Similarly, studies on pyrazole (B372694) derivatives, another class of heterocyclic compounds, have consistently shown that the nature and position of substituents are critical in defining their biological activities, which range from anti-inflammatory to anticancer effects. nih.gov The pyrazole nucleus serves as a template where substituent changes can modulate the pharmacological profile. nih.gov
The strategic placement of functional groups can enhance bioactivity by improving interactions with biological targets like enzymes or receptors. reachemchemicals.com For example, in flavonoid research, the presence of hydroxyl groups was found to be important for their antiplatelet activities. nih.gov These findings underscore a general principle in medicinal chemistry: specific substituents are crucial for optimizing interactions with a biological target, thereby increasing potency and reducing off-target effects.
| Compound Class | Key Substituent Modification | Observed Impact | Reference |
|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | Variations in substituents connected to the parent nucleus | Can result in a >1000-fold difference in inhibitory capacity. | nih.gov |
| BTK inhibitors (7H-pyrrolo[2,3-d]pyrimidine scaffold) | Specific substitution pattern in compound 28a | Achieved high potency (IC₅₀ = 3.0 nM) and good kinase selectivity. | nih.gov |
| Flavonoids | Presence of hydroxyl groups | Important for optimal antiplatelet activity. | nih.gov |
Positional Effects of Functional Groups on Pharmacological Activity
The specific location of a functional group on the pyrroloquinazoline scaffold is as critical as its chemical nature. Even minor shifts in the position of a substituent can lead to significant changes in pharmacological activity. This is often due to the precise three-dimensional arrangement of atoms required for a drug to bind effectively to its biological target.
In the study of quinazolinone-2-carboxamide derivatives as antimalarials, initial modifications focused on altering the linker length and the position of an ether oxygen atom. acs.org These positional changes were found to be detrimental to the compound's activity. acs.org This highlights that an optimal spatial arrangement of functional groups is necessary for potent biological action.
Research on quinazolin-4(3H)-one derivatives has also emphasized the importance of substituent positions. SAR studies have indicated that positions 2 and 3 are key points for modification to modulate the molecule's activity. researchgate.net Further analysis suggested that positions 2, 6, and 8 are also highly important for biological interaction. researchgate.net
Similarly, for a series of pyrroloquinoxaline derivatives targeting the 5-HT₃ receptor, a 7-OH analogue was specifically designed to investigate hydrogen bonding at the receptor site. nih.gov This demonstrates a targeted approach where the position of a functional group is chosen to probe specific interactions and enhance affinity. The most potent derivatives in this class achieved subnanomolar affinity, underscoring the success of this positional strategy. nih.gov
| Compound Class | Positional Modification | Effect on Activity | Reference |
|---|---|---|---|
| Quinazolinone-2-carboxamides | Walking the ether oxygen atom and altering linker length | Detrimental to antiplasmodial activity. | acs.org |
| Quinazolin-4(3H)-ones | Substitution at positions 2 and 3 | Key for modulating overall biological activity. | researchgate.net |
| Pyrroloquinoxalines | Introduction of a hydroxyl group at the 7-position | Designed to probe hydrogen bonding, leading to derivatives with subnanomolar affinity for the 5-HT₃ receptor. | nih.gov |
Scaffold Hopping and Bioisosteric Replacements in Pyrroloquinazoline Design
Lead optimization can extend beyond simple substituent changes to more profound structural modifications like scaffold hopping and bioisosteric replacement. nih.govresearchgate.net Scaffold hopping involves replacing the central molecular framework—in this case, the pyrroloquinazoline core—with a structurally different scaffold that preserves the original's key binding features. nih.govresearchgate.net This strategy is used to discover novel chemical entities, improve properties, and move into new intellectual property space. nih.govresearchgate.net
Bioisosteric replacement is a related technique where a functional group is exchanged for another with similar physical or chemical properties, with the goal of enhancing the compound's potency, selectivity, or pharmacokinetic profile. nih.govresearchgate.net These methods are integral to modern drug design. nih.gov For instance, a phenyl group on a molecule might be replaced with a bioisosteric heteroaromatic ring to improve solubility or alter metabolism.
In the development of 5-HT₃ receptor agonists, researchers explored several heteroaromatic systems as alternatives to the initial pyrroloquinoxaline scaffold, identifying new structural leads for potent and selective compounds. nih.gov This represents a form of scaffold exploration guided by SAR principles. The goal of such strategies is to retain the desired biological activity while improving other crucial properties like metabolic stability, solubility, or synthetic accessibility. u-strasbg.fr
Rational Design Strategies for Enhanced Efficacy and Target Specificity
Rational design strategies leverage a deep understanding of the biological target and the mechanism of drug action to create more effective and specific medicines. These approaches often use computational tools and structural biology to guide the design of new molecules. mdpi.com
One key strategy is the modification of functional groups to block metabolic pathways that deactivate a drug. benthamscience.commanchester.ac.uk For example, introducing groups that sterically hinder or prevent oxidation can prolong a compound's activity. benthamscience.commanchester.ac.ukresearchgate.net Another approach involves designing molecules that form specific, high-affinity interactions with their target. For instance, molecular docking studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors helped to understand the key interactions in the enzyme's binding site. nih.gov These studies revealed that the inhibitor's interactions with the hinge region of the enzyme were crucial for its inhibitory capacity. nih.gov
The ultimate aim of rational design is to optimize multiple properties simultaneously, including potency, selectivity, and pharmacokinetic characteristics, to develop a successful therapeutic agent. u-strasbg.fr This involves a multidisciplinary effort, combining computational chemistry, synthetic chemistry, and biological testing to refine molecules for enhanced performance. mdpi.com
Computational and Theoretical Chemistry Applications in Pyrroloquinazoline Research
Molecular Docking Analyses for Ligand-Target Recognition and Binding Affinity Prediction
Molecular docking is a computational technique extensively used to predict the binding mode and affinity of a ligand to a specific target protein. In the context of 7H-pyrrolo[2,3-h]quinazolin-2-amine and its derivatives, docking studies have been instrumental in elucidating their interactions with various protein kinases, which are often implicated in diseases like cancer.
For instance, derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold have been docked into the ATP-binding site of focal adhesion kinase (FAK), a key player in tumor development. doi.org These studies revealed crucial hydrogen bonding interactions between the pyrrolo[2,3-d]pyrimidine core and the kinase hinge region, specifically with residues like Glu500 and Gly502. doi.org The calculated binding energy for one potent inhibitor was -10.33 kcal/mol, indicating a strong and favorable interaction. doi.org
Similarly, docking of 7H-pyrrolo[2,3-d]pyrimidine-4-amines into the active site of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) has guided the design of potential antimalarial agents. nih.gov The docking scores and visual inspection of the poses helped in ranking the compounds and ensuring the presence of expected hydrogen bonds with key residues in the hinge region, such as Tyr150 and Asp148. nih.gov
In another study, novel pyrrolo[2,3-d]pyrimidin-2-amine derivatives were synthesized and their anticancer activity was evaluated. Molecular docking studies against Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4) were performed to understand their inhibitory potential. researchgate.net The pyrrolo[2,3-d]pyrimidine nucleus is considered a deaza-isostere of adenine, the core component of ATP, making it an excellent scaffold for targeting ATP-binding sites in kinases. researchgate.net
The following table summarizes the results of molecular docking studies for some pyrroloquinazoline derivatives:
| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| 7H-pyrrolo[2,3-d]pyrimidine derivative | Focal Adhesion Kinase (FAK) | Glu500, Gly502 | -10.33 doi.org |
| 7H-pyrrolo[2,3-d]pyrimidine-4-amines | Plasmodium falciparum CDPK4 | Tyr150, Asp148 | Not specified nih.gov |
| Pyrrolo[2,3-d]pyrimidin-2-amine derivatives | JAK1, JAK2, CDK4 | Not specified | Not specified researchgate.net |
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations have been employed to study the behavior of pyrroloquinazoline derivatives when bound to their target proteins.
For example, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives complexed with p21-activated kinase 4 (PAK4) were performed to understand their inhibitory mechanism at a molecular level. nih.gov The simulations, running for 200 nanoseconds, showed that the complexes reached a stable equilibrium, with root mean square deviation (RMSD) values fluctuating less than 0.1 nm after 50 ns. nih.gov These simulations highlighted the strong interactions between the inhibitors and the hinge region, β-sheets, and charged residues of the kinase. nih.gov
In a study of novel quinazoline (B50416) derivatives as phosphodiesterase 7 (PDE7) inhibitors, MD simulations were run for 100 nanoseconds to assess the stability of the ligand-protein complexes obtained from docking. nih.gov The simulations were performed under physiological conditions to mimic the cellular environment. nih.gov Similarly, MD simulations have been used to corroborate experimental findings for quinazolinone hydrazide triazole derivatives as MET receptor tyrosine kinase inhibitors, providing insights into the critical structural features for their interactions. nih.gov
Binding Free Energy Calculations (e.g., MM/PBSA)
To obtain a more quantitative prediction of binding affinity, binding free energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, are often performed on the snapshots generated from MD simulations. This method calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.govnih.gov
It's important to note that while MM/PBSA is a powerful tool, it often neglects the entropic contribution to binding affinity due to the high computational cost of methods like normal mode analysis (NMA). idrblab.orgrsc.org However, it remains a valuable method for ranking the binding affinities of different ligands. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
QSAR models have been developed for various quinazoline and related heterocyclic derivatives to predict their anti-inflammatory and anticancer activities. nih.govzsmu.edu.ua For instance, a study on pyrrolo[1,2-a] doi.orgnih.govnih.govtriazino[2,3-c]quinazolines developed QSAR equations that linked anti-inflammatory activity to specific molecular descriptors. zsmu.edu.ua These models, validated internally and externally, can be used for virtual screening of compound libraries to identify new potential anti-inflammatory agents. zsmu.edu.ua
The development of a QSAR model typically involves selecting a set of compounds with known activities, calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), and then using statistical methods like multiple linear regression or machine learning algorithms to build the predictive model. zsmu.edu.uanih.gov
Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening
Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, and charged centers) that are crucial for a ligand to bind to a specific target.
Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds. These models can then be used to search large chemical databases (virtual screening) to identify new molecules that fit the pharmacophore and are therefore likely to be active. They can also guide the de novo design of new ligands by providing a template of the required chemical features.
For quinazoline-based inhibitors, pharmacophore models have been developed to identify key features for their activity. For example, a five-point pharmacophore model was generated for quinazoline-based EGFR inhibitors, which was then used to predict the activity of new compounds. researchgate.net Similarly, a structure-based design strategy for FAK inhibitors bearing a 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine scaffold was based on identifying key pharmacophoric elements necessary for binding. doi.org
In Silico Prediction of ADME Properties
In addition to predicting biological activity, computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These in silico predictions help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.
Various software and web-based tools are available to predict a wide range of ADME properties, such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov For example, the "BOILED-Egg" model can predict gastrointestinal absorption and blood-brain barrier penetration. nih.gov Lipinski's rule of five is another widely used guideline to assess the "drug-likeness" of a compound based on its physicochemical properties. researchgate.net
Studies on quinoline (B57606) and quinazolinone derivatives have incorporated in silico ADME predictions to evaluate their drug-like properties. nih.govnih.gov These predictions, along with toxicity assessments, provide a comprehensive preclinical profile of the compounds.
Future Directions and Translational Potential of 7h Pyrrolo 2,3 H Quinazolin 2 Amine in Preclinical Drug Development
Identification and Validation of Novel Biological Targets
The therapeutic efficacy of any compound is intrinsically linked to its interaction with specific biological targets. For the 7H-pyrrolo[2,3-h]quinazoline class, research has successfully identified and validated key enzymes involved in cellular signaling, particularly those in the phosphoinositide 3-kinase (PI3K) pathway.
A notable patent and subsequent reviews have detailed the synthesis and characterization of 7H-pyrrolo[2,3-h]quinazoline derivatives as potent inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR), both critical kinases in cell growth and survival pathways. nih.govresearchgate.net For instance, specific derivatives have shown high potency against mTOR and various isoforms of PI3K. One derivative, referred to as compound 47 in a key study, demonstrated a high level of activity against mTOR with an IC50 value of 2 nM. nih.gov A structurally related compound, designated as 48, was a potent inhibitor of the p110α and p110γ isoforms of PI3K, with IC50 values of 22 nM and 142 nM, respectively. nih.gov This compound also showed significant tumor growth inhibition in various cancer cell lines. nih.gov
Beyond the well-documented PI3K/mTOR axis, other potential applications are emerging. The core pyrroloquinazoline structure is found in natural alkaloids investigated for activity against cholinesterases in the context of Alzheimer's disease. nih.govbohrium.comresearchgate.net Furthermore, commercial documentation suggests that 7H-Pyrrolo[2,3-h]quinazolin-2-amine itself may have a role in neuroprotection in models of Parkinson's disease, although further academic validation is required. These findings highlight the versatility of the scaffold and suggest that further screening could uncover novel biological targets in oncology, neurodegeneration, and inflammatory diseases. nih.govrsc.org
Development of Multi-Targeted Agents for Complex Diseases
The complexity of diseases like cancer, which often involve multiple dysregulated signaling pathways, has driven the development of multi-targeted agents. The 7H-pyrrolo[2,3-h]quinazoline scaffold is particularly well-suited for this approach, as evidenced by its ability to inhibit both PI3K and mTOR simultaneously. nih.govresearchgate.net
The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. A drug that can inhibit two key nodes of this pathway, such as PI3K and mTOR, could offer a more comprehensive and durable anti-tumor response compared to a highly selective inhibitor of a single target. This dual-inhibition strategy can prevent the feedback activation loops that often lead to resistance with single-target agents. nih.gov
The development of these dual inhibitors represents a significant area of research. For example, compound 48, with its potent activity against PI3Kα and cancer cell lines, serves as a strong starting point for developing multi-targeted therapeutics. nih.gov The broader pyrroloquinazoline class has also been explored for its activity against other targets relevant to complex diseases, such as protease-activated receptors (PARs) involved in thrombosis and inflammation. rsc.org This inherent polypharmacology underscores the potential of the scaffold to yield novel multi-targeted drugs for a variety of complex multifactorial diseases.
Strategies for Addressing and Overcoming Drug Resistance Mechanisms
A major challenge in cancer therapy is the development of drug resistance. For targeted agents like PI3K inhibitors, resistance can arise through various mechanisms, including the acquisition of mutations in the target protein or the activation of alternative signaling pathways that bypass the inhibited node. nih.gov
The development of 7H-pyrrolo[2,3-h]quinazoline-based inhibitors is accompanied by strategic considerations to overcome these resistance mechanisms. One primary strategy is the aforementioned development of dual PI3K/mTOR inhibitors. By simultaneously blocking two critical points in the pathway, these agents can reduce the likelihood of the cancer cell finding an escape route through pathway reactivation. nih.gov
A deeper understanding of specific resistance mechanisms is crucial for designing next-generation inhibitors. nih.gov For instance, if resistance to an EGFR inhibitor emerges due to PI3K pathway activation, a PI3K inhibitor from the 7H-pyrrolo[2,3-h]quinazoline class could be used in combination therapy to restore sensitivity. Future research will likely focus on creating derivatives with activity against specific mutant forms of kinases that confer resistance and on developing rational drug combinations that pair these agents with other targeted therapies to prevent or overcome resistance.
Application as Chemical Probes for Elucidating Biological Pathways
Chemical probes are small molecules with high potency and selectivity for a specific target that are used as tools to investigate biological processes. The potent and often selective nature of 7H-pyrrolo[2,3-h]quinazoline derivatives makes them excellent candidates for development as chemical probes. nih.gov
For example, a derivative with high selectivity for a specific PI3K isoform could be used to dissect the precise role of that isoform in various cellular contexts, from cancer cell metabolism to immune cell function. The high potency of compounds like the mTOR inhibitor 47 (IC50 = 2 nM) is a key characteristic of a good chemical probe, as it allows for target modulation at low concentrations, minimizing off-target effects. nih.gov
By using these compounds to pharmacologically inhibit their targets in different cell types and disease models, researchers can elucidate novel functions of kinases like PI3K and mTOR and map their involvement in complex signaling networks. This knowledge is invaluable not only for basic science but also for identifying new therapeutic opportunities and patient populations that might benefit from inhibitors of that target. rsc.org
Considerations for Advanced Preclinical Development of Pyrroloquinazoline-Based Therapeutics
Moving a promising compound from initial discovery to a clinical candidate requires a rigorous preclinical development program. For therapeutics based on the 7H-pyrrolo[2,3-h]quinazoline scaffold, several key considerations are paramount.
A critical aspect is the optimization of the structure-activity relationship (SAR) to enhance potency and selectivity while minimizing off-target effects. ontosight.ai Concurrently, the pharmacokinetic properties of the compounds must be refined. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) to ensure the drug can achieve and maintain effective concentrations at the target site with a suitable dosing regimen. Studies on related pyrroloquinazolines have shown that good oral bioavailability can be achieved, which is a significant advantage for chronic therapies. rsc.org
Furthermore, comprehensive safety and toxicology studies are required to identify any potential liabilities before human trials can begin. The therapeutic potential of this scaffold appears broad, with possible applications in oncology, inflammation, and neurodegenerative diseases. nih.govbohrium.com Therefore, preclinical development should also include studies in relevant in vivo models for these different indications to establish proof-of-concept and identify the most promising clinical path forward. researchgate.netrsc.org
Table of Research Findings for 7H-Pyrrolo[2,3-h]quinazoline Derivatives
| Compound | Target(s) | IC50 | Cell-Based Activity | Reference |
| Compound 47 | mTOR | 2 nM | Not specified | nih.gov |
| Compound 48 | PI3Kα, PI3Kγ | 22 nM, 142 nM | GI50 = 48-160 nM in LNCaP, MDA468, hSMG1 cells | nih.gov |
| This compound | Not specified | Not specified | Implicated in neuroprotection (PD models) |
Q & A
Q. Table 1: Example Experimental Parameters for Optimization
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst | Pd/C, CuI, FeCl₃ | Pd/C (5 mol%) |
| Reaction Time | 12–48 hours | 24 hours |
Basic: Which spectroscopic and computational techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the aromatic proton environment and substituent positions. Compare experimental shifts with computed values (e.g., via Gaussian software) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as seen in ’s benzothiazole derivative analysis .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
Critical Tip : Cross-validate computational models (e.g., DFT-optimized geometries) with experimental data to resolve ambiguities in tautomeric forms .
Advanced: How can AI-driven simulations improve the prediction of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Use tools like AutoDock Vina to screen against target proteins (e.g., kinases). ’s triazole derivatives study exemplifies this approach .
- Machine Learning (ML) : Train models on datasets of pyrrolo-quinazoline analogs to predict binding affinities or ADMET properties. ICReDD’s data-driven workflows are a template .
- Dynamic Simulations : Perform molecular dynamics (MD) to assess ligand-protein stability under physiological conditions.
Q. Table 2: Example AI/ML Workflow
| Step | Tool/Software | Output |
|---|---|---|
| Dataset Curation | ChEMBL, PubChem | 500+ analogs |
| Feature Extraction | RDKit | Molecular descriptors |
| Model Training | Scikit-learn | Bioactivity prediction |
Advanced: How should researchers address contradictions between experimental and computational data for this compound?
Methodological Answer:
- Error Source Identification : Check for artifacts in computational models (e.g., solvent effects omitted in DFT) or experimental impurities (e.g., by HPLC) .
- Multi-technique Validation : Combine NMR, X-ray, and IR to cross-verify structural assignments. ’s use of SMILES and InChi keys ensures reproducibility .
- Bayesian Analysis : Apply probabilistic models to weigh conflicting data, as suggested in ’s contested data methodologies .
Case Study : If DFT predicts a stable tautomer not observed experimentally, re-examine solvent interactions using COSMO-RS simulations .
Advanced: What reactor design principles apply to scaling up the synthesis of this compound?
Methodological Answer:
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps, aligning with CRDC’s focus on reactor fundamentals .
- Continuous Flow Chemistry : Minimize batch variability and improve yield, as demonstrated in ’s enzyme-etching protocols .
- Safety Protocols : Implement real-time monitoring (e.g., PAT tools) for hazardous intermediates, per ’s lab safety guidelines .
Basic: How can researchers systematically study the reactivity of this compound under varying conditions?
Methodological Answer:
- High-Throughput Screening (HTS) : Test reactions in multi-well plates with automated liquid handling.
- Kinetic Studies : Use stopped-flow techniques to monitor fast reactions (e.g., nucleophilic substitutions).
- pH-Dependent Studies : Explore reactivity in buffered solutions (pH 3–10) to identify acid/base-catalyzed pathways .
Advanced: What mechanistic insights can be gained from studying intermediate trapping in the synthesis of this compound?
Methodological Answer:
- Quench Experiments : Use cryogenic trapping or rapid-injection NMR to isolate intermediates .
- Isotopic Labeling : Introduce or labels to track atom migration (e.g., in ring-closing steps).
- Computational Mapping : Compare intermediates’ Gibbs free energies with DFT-calculated transition states .
Example : Trapping a nitrene intermediate could explain unexpected byproducts in amination steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
